2-Ethoxymethylene-3-oxobutanenitrile
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Description
2-Ethoxymethylene-3-oxobutanenitrile is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15186. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of 2-Ethoxymethylene-3-oxobutanenitrile involves its reaction with various compounds. For instance, it can be readily synthesized by reaction with hydrazines, amidines, and aminotriazoles . .
Biochemical Pathways
It’s likely that the compound interacts with various biochemical pathways due to its reactivity with different compounds
Result of Action
Given its reactivity with various compounds, it’s likely that the compound induces a range of molecular and cellular effects
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action
Properties
IUPAC Name |
(2E)-2-(ethoxymethylidene)-3-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIIDVVGWAPYMC-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes 2-Ethoxymethylene-3-oxobutanenitrile useful in organic synthesis?
A1: this compound is a highly reactive alkoxymethylene compound, making it a valuable precursor for synthesizing various heterocycles. [, ] Its structure allows for facile reactions with various amines, including hydrazines, amidines, aminotriazoles, and aminobenzimidazoles, leading to the formation of diverse heterocyclic structures like pyrazoles, pyrimidines, and their derivatives. [, ] This versatility makes it a valuable tool for exploring new chemical space and developing novel bioactive compounds.
Q2: Can you elaborate on the “green chemistry” approaches explored for reactions involving this compound?
A2: Traditional methods for synthesizing quinolones using alkoxymethylenes, like the Gould-Jacobs reaction, often require high-boiling solvents and thermal conditions, leading to challenges in product isolation. [] Research explored using this compound in solvent-free conditions to address these limitations, aligning with green chemistry principles by reducing solvent waste and potentially improving reaction efficiency. [] Additionally, combining this approach with microwave irradiation was explored as a means to potentially further enhance reaction rates and yields. []
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